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Compound of Interest

Compound Name: 2-[(4-chlorophenyl)methylJoxirane
CAS No.: 36519-91-2
Cat. No.: B8760112

Get Quote

Executive Summary

2-[(4-chlorophenyl)methyl]oxirane (CAS: 36519-91-2), also known as (4-
chlorobenzyl)oxirane, is a critical chiral or achiral intermediate used primarily in the synthesis of
agrochemicals (e.g., azole fungicides) and active pharmaceutical ingredients (APIs). Its
structure—a lipophilic 4-chlorobenzyl moiety coupled with a reactive electrophilic oxirane ring—
dictates a specific solubility profile characterized by high affinity for non-polar and polar aprotic
solvents, and negligible solubility in aqueous media.

This guide provides a comprehensive technical analysis of its solubility behavior, stability
concerns in protic media, and a validated experimental protocol for precise solubility
determination.

Compound Identification & Physicochemical
Properties[1][2]
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Before establishing solubility protocols, the fundamental physicochemical attributes must be
understood to predict solvent interactions.

Property Detail

IUPAC Name 2-[(4-chlorophenyl)methyl]oxirane

(4-chlorobenzyl)oxirane; 2-(4-
Common Synonyms )
chlorobenzyl)epoxide

CAS Number 36519-91-2
Molecular Formula CoHoCIO
Molecular Weight 168.62 g/mol

) Colorless to pale yellow liquid (at ambient
Physical State "
conditions)

Predicted LogP ~2.3 — 2.5 (Lipophilic)

Electrophilic attack at the epoxide ring;
Key Reactivity susceptible to hydrolysis/solvolysis in acidic

protic solvents.

Solubility Profile in Organic Solvents[3]
Predicted Solubility Matrix

Based on the "Like Dissolves Like" principle and process data from analogous aryl-epoxide
intermediates (e.g., Tebuconazole intermediates), the following solubility profile is established.

Critical Note: While thermodynamically soluble in alcohols, kinetic instability (ring opening) may
occur over time, especially if the solvent is not strictly neutral.
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Solvent Class

Specific
Solvent

Solubility
Prediction

Stability Risk

Process
Application

Aromatic

Hydrocarbons

Toluene

High (>500
mg/mL)

Low

Preferred for
extraction/reactio

n workup.

Chlorinated

Solvents

Dichloromethane
(DCM)

High (>600
mg/mL)

Low

Excellent for
initial
dissolution/trans

port.

Esters

Ethyl Acetate

High (>400
mg/mL)

Low

Standard
crystallization/pur
ification solvent.

Alcohols (Protic)

Methanol /
Ethanol

Soluble

Moderate

Potential for
solvolysis
(methoxy/ethoxy
formation) if
acidic traces

present.

Ketones

Acetone

High

Low

Good for rapid
dissolution;
miscible with
water

(antisolvent).

Alkanes

n-Heptane /

Hexane

Moderate

Low

Often used as an
antisolvent to
induce

crystallization.

Aqueous

Water

Insoluble (<0.1

mg/mL)

High (Hydrolysis)

Used as a wash
phase to remove

inorganic salts.

Thermodynamic Drivers
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The dissolution of 2-[(4-chlorophenyl)methyl]oxirane is driven by van der Waals forces and
dipole-dipole interactions (due to the C-Cl and epoxide ether linkage).

» Enthalpy of Dissolution (

): Typically endothermic (positive) in organic solvents, meaning solubility increases with
temperature.

» Entropy of Dissolution (
): Positive, driving the solubilization process.

Experimental Protocols for Solubility Determination

Since specific literature values for this CAS are often proprietary, researchers must generate
their own data. The following protocol ensures accuracy by mitigating epoxide instability.

Protocol: Static Equilibrium Method (Gravimetric)

Objective: Determine the saturation solubility (

) at a specific temperature (
).

Reagents:

e 2-[(4-chlorophenyl)methyl]oxirane (>98% purity).[1]

o HPLC-grade solvents (Dried over molecular sieves to prevent hydrolysis).

Workflow:

o Preparation: Add excess solute (approx. 2 g) to 10 mL of solvent in a jacketed glass vessel.
o Equilibration: Stir at fixed temperature (e.g., 25°C £ 0.1°C) for 24 hours.

o Note: For alcohols, limit time to 6 hours and verify stability via HPLC to ensure no ring-
opening byproducts form.
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o Sampling: Stop stirring and allow settling for 1 hour.
« Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 um PTFE).
e Quantification:

o Method A (Gravimetric): Evaporate solvent from a known volume (

) and weigh the residue (

).

o Method B (HPLC - Recommended): Dilute aliquot in Acetonitrile and analyze against a
standard curve. This detects if degradation occurred during equilibration.

Visualization: Solubility Workflow

Equilibrate (Const. T)
Stir 6-24h

Start: Excess Solute + Solvent Degradation (Change Solvent) Setivichecd(UREC) Stable Filtration (0.45 um PTFE) jouasticaton

Detect Ring Opening? (Gravimetric or HPLC) Solubility Value (S)

Click to download full resolution via product page

Caption: Standardized workflow for determining solubility of reactive epoxides, incorporating a
critical stability checkpoint.

Thermodynamic Analysis & Data Modeling

To upscale crystallization processes, experimental data should be fitted to thermodynamic
models.[2]

Modified Apelblat Equation

Use this equation to correlate temperature-dependent solubility:

 : Mole fraction solubility.[3][2]

e : Absolute temperature (K).[3][2]
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» : Empirical constants derived from regression analysis.

van't Hoff Analysis

To determine the enthalpy (

) and entropy (
) of dissolution:

o Plot

VS

. The slope gives

« Insight: A steep slope indicates high temperature sensitivity, suggesting cooling
crystallization is a viable purification method.

Synthetic Context & Application

Understanding where this molecule fits in the synthesis pipeline explains the solvent choices
(e.g., Toluene/EtOAC). It is typically synthesized via the reaction of 4-chlorobenzyl chloride with
epichlorohydrin or via sulfur ylide epoxidation of the corresponding aldehyde.

Synthesis Pathway Diagram
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4-Chlorobenzyl Chloride Epichlorohydrin
(Lipophilic Solid) (Reactive Solvent)

&iupling (NaOH/Pl;C/

Intermediate:
Chlorohydrin Species

Ring Closure (-HCI)

TARGET:
2-[(4-chlorophenyl)methyljoxirane

Nucleophilic Ring Opening
(e.g., Triazole addition)

Downstream API:

Azole Antifungals / Beta-blockers

Click to download full resolution via product page

Caption: Synthetic pathway showing the generation of the target epoxide and its downstream
consumption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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